molecular formula C12H15N3 B13257821 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline

4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline

Cat. No.: B13257821
M. Wt: 201.27 g/mol
InChI Key: RCANIGGDFLJPDK-UHFFFAOYSA-N
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Description

4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline is a chemical compound with the molecular formula C₁₂H₁₅N₃ It is characterized by the presence of an ethyl group attached to the fourth position of an aniline ring, and an imidazole ring attached to the nitrogen atom of the aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline typically involves the reaction of 4-ethyl aniline with a suitable imidazole derivative. One common method involves the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different aniline derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various aniline derivatives.

Scientific Research Applications

4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which can modulate the activity of enzymes or receptors. The ethyl group and aniline moiety can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-N-(1H-imidazol-2-ylmethyl)benzamide
  • 4-ethyl-N-(1H-imidazol-2-ylmethyl)phenol
  • 4-ethyl-N-(1H-imidazol-2-ylmethyl)pyridine

Uniqueness

4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline

InChI

InChI=1S/C12H15N3/c1-2-10-3-5-11(6-4-10)15-9-12-13-7-8-14-12/h3-8,15H,2,9H2,1H3,(H,13,14)

InChI Key

RCANIGGDFLJPDK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=NC=CN2

Origin of Product

United States

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